![molecular formula C13H15N3O3S2 B2477165 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 1421529-29-4](/img/structure/B2477165.png)
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine
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Overview
Description
The compound “2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a thiophene ring, a sulfonyl group, and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Chemical Synthesis and Molecular Design
Compounds related to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine, such as thiophene and pyrimidine derivatives, have been synthesized for a variety of applications. For instance, thiophene[3,2-d]pyrimidine derivatives have been optimized for potent HIV-1 non-nucleoside reverse transcriptase inhibitor activity, showcasing improved potency against resistance-associated variants. This highlights the compound's utility in the design of antiviral drugs (Kang et al., 2017). Additionally, novel synthesis routes have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biological Activity and Pharmacological Potential
The biological activities of pyrimidine, pyridine, and thiophene derivatives have been extensively studied, revealing a range of antimicrobial, antifungal, and antiviral properties. For example, some newly synthesized pyrimidine and thiophene derivatives have shown significant anti-bacterial and anti-fungal activities, indicating their potential as novel therapeutic agents (Mittal & Sarode, 2011). Moreover, compounds with a thienopyrimidinone skeleton have been evaluated for antimicrobial activity, with some derivatives displaying good in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial drug development (Gaber & Moussa, 2011).
Material Science and Catalysis
In the field of material science, nanoparticles of manganese oxides have been employed as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This catalytic method is eco-friendly and economical, demonstrating the versatility of related compounds in green chemistry applications (Shehab & El-Shwiniy, 2018).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,12-3-1-10-20-12)16-8-4-11(5-9-16)19-13-14-6-2-7-15-13/h1-3,6-7,10-11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBTUJYYMWGMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine |
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